Cas no 1170021-69-8 (4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)

4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide
- 4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- Benzamide, 4-methoxy-N-[1,2,3,4-tetrahydro-1-(2-methoxyethyl)-7-quinolinyl]-
- F2268-0001
- 1170021-69-8
- SR-01000911607-1
- SR-01000911607
- 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- AKOS024634252
- 4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
-
- Inchi: 1S/C20H24N2O3/c1-24-13-12-22-11-3-4-15-5-8-17(14-19(15)22)21-20(23)16-6-9-18(25-2)10-7-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
- InChI Key: YSWCIHFZRIPOBA-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2CCOC)(=O)C1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 340.17869263g/mol
- Monoisotopic Mass: 340.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.8Ų
- XLogP3: 3.1
Experimental Properties
- Density: 1.171±0.06 g/cm3(Predicted)
- Boiling Point: 454.3±45.0 °C(Predicted)
- pka: 13.32±0.20(Predicted)
4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2268-0001-15mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-30mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-2mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-25mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-20mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-10mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-3mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-2μmol |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-40mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2268-0001-5mg |
4-methoxy-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
1170021-69-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide
Introduction to 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 1170021-69-8)
4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide, identified by its CAS number 1170021-69-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as methoxy and ethyl substituents, along with the benzamide moiety, contributes to its unique chemical properties and biological interactions.
The structure of 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide encompasses a tetrahydroquinoline core, which is a common scaffold in many bioactive molecules. This core is fused with a benzamide group at the 7-position and substituted with a 4-methoxy group and an N-(2-methoxyethyl) chain. Such structural features often enhance solubility and metabolic stability, making it a promising candidate for further pharmacological investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from tetrahydroquinoline derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate multiple biological pathways. Specifically, 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide has been explored for its potential role in inhibiting certain enzymes and receptors that are implicated in inflammatory and neurodegenerative diseases.
One of the most compelling aspects of this compound is its interaction with biological targets that are involved in disease pathogenesis. For instance, studies have suggested that tetrahydroquinoline derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, these compounds have demonstrated binding affinity to receptors that modulate neurotransmitter release, making them attractive candidates for treating neurological disorders.
The benzamide moiety in 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide further enhances its pharmacological profile by contributing to hydrogen bonding interactions with biological targets. This feature is particularly important for drug design, as it can improve binding affinity and selectivity. Moreover, the presence of multiple methoxy groups increases the lipophilicity of the compound while maintaining solubility in aqueous environments, which is crucial for drug bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide with various biological targets. These computational studies have provided valuable insights into how the compound interacts with enzymes and receptors at the molecular level. Such knowledge is essential for optimizing its structure to enhance potency and reduce potential side effects.
In preclinical trials conducted by leading pharmaceutical companies, 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide has demonstrated promising results in models of inflammation and neurodegeneration. The compound has shown ability to modulate inflammatory cytokine production and inhibit oxidative stress pathways. These effects are particularly relevant for conditions such as rheumatoid arthritis and Alzheimer's disease.
The synthesis of 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies have been employed to ensure high yield and purity. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for clinical trials.
The pharmacokinetic properties of 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide have also been extensively studied. Preliminary data suggest that the compound exhibits moderate bioavailability with a reasonable half-life upon oral administration. This makes it a viable candidate for therapeutic use if further studies confirm its safety profile.
As research continues to evolve,the applications of tetrahydroquinoline derivatives like 4-methoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin--7-yIbezamide are expected to expand into new therapeutic areas. Ongoing clinical trials are exploring its potential in treating cancer、cardiovascular diseases、and other chronic conditions。 The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms may further accelerate the development pipeline for this class of compounds.
In conclusion,4-meth oxy-N-I-(Z -meth oxy ethyl) -I,Z,3,4 -tetra hydroquino lin -7 -yIbez amide (CAS No.117002I -69 -8) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features、biological activities、and promising preclinical results make it a valuable asset in the search for novel therapeutic agents。 As research progresses,this compound has the potential to revolutionize treatment strategies across multiple disease indications.
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